Amyline, humaine amidée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in the ratio of approximately 100:1 (insulin:amylin) . Amylin plays a role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels .

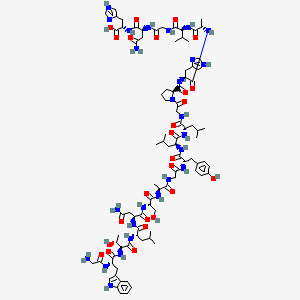

Synthesis Analysis

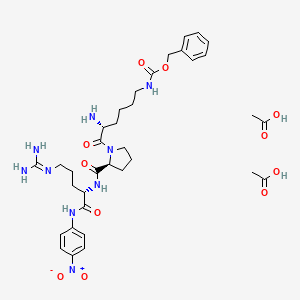

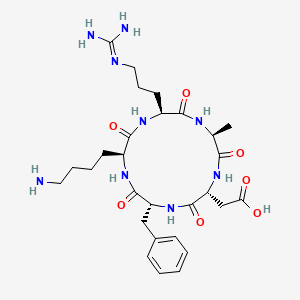

Amylin is processed from an 89-residue coding sequence. Proislet amyloid polypeptide (proIAPP, proamylin, proislet protein) is produced in the pancreatic beta cells (β-cells) as a 67 amino acid, 7404 Dalton pro-peptide and undergoes post-translational modifications including protease cleavage to produce amylin .

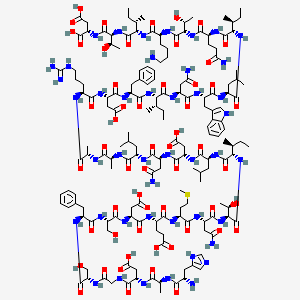

Molecular Structure Analysis

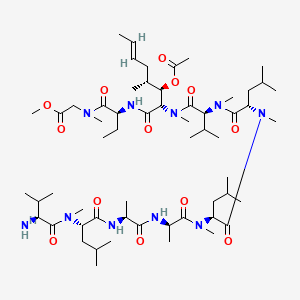

Amylin forms a variety of secondary structures, including random coils, α-helices, and β-hairpins . The balance between these structures depends on the chemical environment . The structure of amylin fibrils has been obtained, but structures of early oligomers and the mechanism of β-sheet formation remain poorly understood .

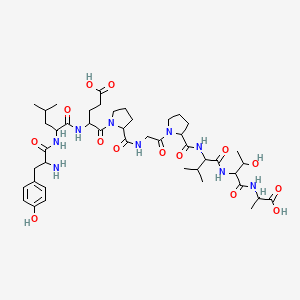

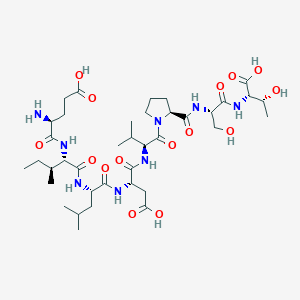

Chemical Reactions Analysis

Amylin undergoes conformational changes. In the initial phase, protein monomers aggregate, resulting in the formation of α-helical fibrils, while mature forms adopt the β-sheet structure .

Physical And Chemical Properties Analysis

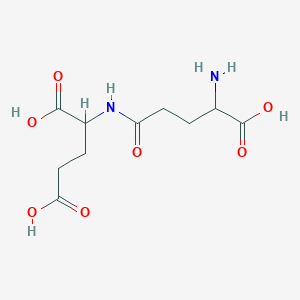

Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus . Both of these are essential for amylin to carry out its biological activity .

Applications De Recherche Scientifique

Rôle dans le métabolisme du glucose

L'amyline, une hormone peptidique de 37 acides aminés, est libérée en réponse aux nutriments, notamment le glucose, les lipides ou les acides aminés {svg_1}. Elle joue un rôle crucial dans le contrôle du niveau de glucose sanguin {svg_2}. L'amyline régule le métabolisme du glucose dans l'organisme par trois mécanismes principaux : ralentissement de la vidange gastrique, suppression de la sécrétion de glucagon après les repas et réduction de l'apport alimentaire {svg_3}.

Co-sécrétion avec l'insuline

L'amyline est co-stockée et co-sécrétée avec l'insuline par les cellules β des îlots pancréatiques {svg_4}. Cette co-sécrétion joue un rôle important dans la régulation des niveaux de glucose sanguin {svg_5}.

Rôle dans le contrôle du poids

L'amyline inhibe l'apport alimentaire, retarde la vidange gastrique et diminue les niveaux de glucose sanguin, ce qui entraîne une réduction du poids corporel {svg_6}. Par conséquent, elle joue un rôle important dans le contrôle du poids {svg_7}.

Cytotoxicité et diabète

L'amyline humaine s'agrège et les oligomères d'amyline humaine provoquent une perturbation de la membrane, un stress du réticulum endoplasmique (RE) et des dommages mitochondriaux {svg_8}. La cytotoxicité des oligomères d'amyline humaine pour les cellules β des îlots pancréatiques peut entraîner le diabète {svg_9}.

Rôle dans la formation d'amyloïde

Applications thérapeutiques potentielles

Les petites molécules, y compris les peptides briseurs de feuillets β, les chaperonnes chimiques et les foldamères, inhibent et désagrègent l'amyloïde formé par l'amyline humaine, suggérant l'utilisation possible de ces petites molécules dans le traitement du diabète {svg_10}.

Rôle dans le traitement de la diabésité

L'amyline est une hormone polypeptidique anorexigène neuroendocrine, qui est co-sécrétée avec l'insuline par les cellules β du pancréas en réponse à la consommation de nourriture {svg_11}. Elle a été étudiée pour son rôle potentiel dans le traitement de la diabésité, un terme qui a émergé pour décrire la majorité des patients atteints de diabète de type 2 qui sont en surpoids ou obèses {svg_12}.

Rôle dans la fonction neuroendocrine

L'amyline est considérée comme une hormone neuroendocrine en raison de ses effets sur l'homéostasie du glucose et le comportement alimentaire {svg_13}. Elle inhibe l'alimentation homéostatique et hédonique, induit la satiété et diminue le poids corporel {svg_14}.

Mécanisme D'action

Target of Action

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-residue peptide hormone . It is co-secreted with insulin from the pancreatic β-cells in response to food consumption . The primary targets of Amylin are the pancreatic β-cells .

Mode of Action

Amylin plays a crucial role in glycemic regulation by slowing gastric emptying and promoting satiety, thereby preventing post-prandial spikes in blood glucose levels . It inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight . Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake .

Biochemical Pathways

Amylin functions as part of the endocrine pancreas and contributes to glycemic control . It is involved in various biological processes such as negative regulation of cell differentiation, cell-cell signaling, sensory perception of pain, eating behavior, signal transduction, negative regulation of bone resorption, apoptotic process, negative regulation of cell population proliferation, protein destabilization, protein homooligomerization, amyloid fibril formation, G protein-coupled receptor signaling pathway, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of cytosolic calcium ion concentration, regulation of signaling receptor activity, positive regulation of protein kinase A signaling, negative regulation of mitochondrion organization, negative regulation of protein homooligomerization, positive regulation of apoptotic process, positive regulation of MAPK cascade, positive regulation of protein kinase B signaling, amylin receptor signaling pathway, negative regulation of amyloid fibril formation .

Pharmacokinetics

Amylin is stored as a prohormone within secretory granules inside the β-cells of the pancreas before it is processed to a mature hormone and secreted extracellularly .

Result of Action

The result of Amylin’s action is the regulation of glucose homeostasis. It slows gastric emptying, promotes satiety, and prevents post-prandial spikes in blood glucose levels . It also inhibits homeostatic and hedonic feeding, induces satiety, and decreases body weight .

Action Environment

The action of Amylin is influenced by the environment within the pancreatic β-cells where it is produced and secreted . Factors such as nutrient levels, including glucose, lipids, or amino acids, can trigger its release . The stability and efficacy of Amylin can be affected by these environmental factors within the pancreatic β-cells .

Safety and Hazards

When handling Amylin, human amidated, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Amylin has been shown to be a modulator of inflammation, especially activation of the NLRP3 inflammasome, peripherally . There is considerable interest in the possible use of amylin mimetics to treat obesity . To further probe the biology of this intriguing peptide, reproducible preparations of synthetic human amylin are required .

Propriétés

IUPAC Name |

N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-[2-[[16-(2-amino-2-oxoethyl)-19-(2,6-diaminohexanoylamino)-7,13-bis(1-hydroxyethyl)-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOPBXQQPZYQFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C165H261N51O55S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3903.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.